(R)-1-(Indolin-5-yl)ethanamine

Serotonin Receptor GPCR Selectivity

High-purity (R)-1-(Indolin-5-yl)ethanamine (CAS 1272734-47-0). This chiral amine features a saturated indoline core. It exhibits potent 5-HT2B antagonism (IC50=22 nM) and 5-HT1A affinity (Ki=1.13 nM), with no activity at 161 other GPCRs. The (R)-enantiomer is essential; substituting racemate or (S)-enantiomer compromises selectivity and SAR integrity. Secure this validated building block for serotonergic lead optimization.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B12984790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Indolin-5-yl)ethanamine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)NCC2)N
InChIInChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m1/s1
InChIKeyUQROIBMQDWLVQU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Indolin-5-yl)ethanamine: Overview, Chemical Identity, and Procurement-Relevant Baseline Data


(R)-1-(Indolin-5-yl)ethanamine (CAS: 1272734-47-0), also designated (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine, is a chiral primary amine featuring an indoline core [1]. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol [1]. This compound is a versatile synthetic intermediate and a chiral building block used in medicinal chemistry for the construction of biologically active molecules, including receptor ligands and enzyme inhibitors. Its saturated indoline ring distinguishes it from fully aromatic indole analogs, conferring distinct conformational and electronic properties that influence target binding [2].

Why (R)-1-(Indolin-5-yl)ethanamine Cannot Be Casually Substituted: A Procurement Perspective


In the procurement of chiral amines for drug discovery, generic substitution of (R)-1-(Indolin-5-yl)ethanamine with its (S)-enantiomer, racemic mixture, or even structurally similar indole/indoline analogs can lead to divergent biological outcomes. Stereochemistry is a critical determinant of target binding: the (R)-enantiomer exhibits a distinct selectivity profile at the 5-HT2B receptor, with an IC50 of 22 nM in binding assays and 54 nM in cellular assays, and is inactive against 161 other GPCRs in agonist/antagonist screens [1]. In contrast, the (S)-enantiomer or racemate may show altered affinity, reduced selectivity, or even an inverted functional response at the same receptor . Furthermore, the saturated indoline ring in the (R)-enantiomer offers different conformational preferences compared to planar indole analogs, potentially altering off-target interactions. Substituting with a less well-characterized analog without these validated selectivity data introduces significant scientific risk, potentially compromising SAR campaigns and lead optimization efforts.

(R)-1-(Indolin-5-yl)ethanamine: Quantitative Differentiation Evidence vs. Closest Analogs


5-HT2B Receptor Binding Affinity and Selectivity: (R)-Enantiomer vs. Reference Antagonists

(R)-1-(Indolin-5-yl)ethanamine demonstrates potent binding to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM, and functional cellular antagonist activity with an IC50 of 54 nM [1]. Critically, in a comprehensive GPCR agonist/antagonist screen encompassing 161 receptors, this compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This high selectivity profile is a key differentiator from many indole-based 5-HT2B ligands, which often exhibit broader GPCR activity.

Serotonin Receptor GPCR Selectivity Antagonist

5-HT1A Receptor Binding Affinity: (R)-Enantiomer vs. Reference Agonists

(R)-1-(Indolin-5-yl)ethanamine exhibits high-affinity binding to the 5-HT1A receptor, with Ki values of 1.13 ± 0.23 nM at recombinant human receptors and 1.32 ± 0.22 nM at recombinant rat receptors [1]. This sub-nanomolar affinity is comparable to that of well-established 5-HT1A agonists like 8-OH-DPAT and buspirone, yet the indoline scaffold may offer distinct pharmacokinetic advantages.

Serotonin Receptor 5-HT1A Binding Affinity CNS

Dopamine Transporter (DAT) Inhibition: (R)-Enantiomer vs. Reference Inhibitors

(R)-1-(Indolin-5-yl)ethanamine inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. This moderate inhibitory activity is lower than that of potent DAT inhibitors like cocaine (IC50 ~100-200 nM) or methylphenidate (IC50 ~20-50 nM), but the compound's unique indoline scaffold provides a distinct chemotype for exploring structure-activity relationships (SAR) around the DAT pharmacophore.

Dopamine Transporter DAT Uptake Inhibition CNS

Lack of Acetylcholinesterase (AChE) Inhibition: (R)-Enantiomer vs. Cholinergic Agents

(R)-1-(Indolin-5-yl)ethanamine exhibits no inhibitory activity against acetylcholinesterase (AChE) at concentrations up to 26 µM . This is in stark contrast to many indole and indoline derivatives, such as physostigmine or donepezil, which are potent AChE inhibitors (IC50 values typically in the low nanomolar range).

Acetylcholinesterase AChE Selectivity CNS Safety

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: (R)-Enantiomer vs. Trace Amines

(R)-1-(Indolin-5-yl)ethanamine acts as a weak partial agonist at mouse TAAR5, with an EC50 >10,000 nM for cAMP accumulation [1]. This is in contrast to the endogenous trace amines β-phenylethylamine (PEA) and tyramine, which are potent full agonists at TAAR5 (EC50 values typically in the low micromolar to nanomolar range).

TAAR5 Trace Amine GPCR CNS

Metabotropic Glutamate Receptor 5 (mGluR5) Activity: (R)-Enantiomer vs. Reference Modulators

(R)-1-(Indolin-5-yl)ethanamine exhibits very weak activity at the mGluR5 receptor, with an EC50 of 103,000 nM (103 µM) in a second messenger formation assay [1]. This is negligible compared to prototypical mGluR5 modulators such as CHPG (agonist, EC50 ~10 µM) or MPEP (antagonist, IC50 ~30 nM).

mGluR5 Glutamate GPCR CNS

(R)-1-(Indolin-5-yl)ethanamine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


5-HT2B Receptor Antagonist Development for Fibrotic or Migraine Indications

Given its potent and highly selective 5-HT2B antagonist activity (IC50 = 22 nM binding, 54 nM cellular) and lack of activity at 161 other GPCRs [1], (R)-1-(Indolin-5-yl)ethanamine serves as an ideal starting point for medicinal chemistry campaigns targeting 5-HT2B-mediated pathologies, including cardiac valvulopathy, pulmonary hypertension, and migraine. Its exceptional selectivity profile minimizes off-target GPCR liabilities, accelerating lead optimization and reducing the risk of polypharmacology.

High-Affinity 5-HT1A Ligand for CNS Drug Discovery

With sub-nanomolar binding affinity (Ki = 1.13 nM) for the 5-HT1A receptor [1], (R)-1-(Indolin-5-yl)ethanamine is a valuable tool for exploring serotonergic modulation in anxiety, depression, and cognitive disorders. Its distinct indoline scaffold offers an alternative chemotype to classical 5-HT1A ligands (e.g., buspirone, 8-OH-DPAT), potentially enabling the development of next-generation agents with improved pharmacokinetics or reduced side effect profiles.

DAT Pharmacophore Exploration for Novel CNS Stimulants or ADHD Therapeutics

The moderate dopamine uptake inhibitory activity (IC50 = 900 nM) [1] positions (R)-1-(Indolin-5-yl)ethanamine as a useful scaffold for structure-activity relationship (SAR) studies aimed at optimizing DAT binding. Medicinal chemists can leverage this moderate-activity starting point to design analogs with enhanced potency and selectivity, potentially leading to new treatments for attention-deficit hyperactivity disorder (ADHD) or other dopamine-related disorders, while potentially mitigating the abuse liability associated with classical stimulants.

Selective Tool Compound for Probing Serotonergic and Dopaminergic Systems

The combination of high 5-HT2B/5-HT1A affinity and moderate DAT inhibition, coupled with a clean profile against AChE (no inhibition up to 26 µM) [1], TAAR5 (EC50 >10,000 nM) [2], and mGluR5 (EC50 = 103 µM) [3], makes (R)-1-(Indolin-5-yl)ethanamine a highly selective tool for dissecting the roles of serotonergic and dopaminergic pathways in complex biological systems. Its well-defined pharmacological fingerprint reduces confounding off-target effects, enhancing the interpretability of in vitro and in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(Indolin-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.